4-Chlorobutyrophenone

Catalog No.
S773557
CAS No.
939-52-6
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobutyrophenone

CAS Number

939-52-6

Product Name

4-Chlorobutyrophenone

IUPAC Name

4-chloro-1-phenylbutan-1-one

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

XLCJPQYALLFIPW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCCCl

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)Cl

Synthesis and Characterization:

4-Chlorobutyrophenone is a relatively simple organic compound with the chemical formula C₁₀H₁₁ClO. It can be synthesized through various methods, including the Friedel-Crafts acylation reaction and the Claisen condensation reaction. Its properties, such as melting point, boiling point, and refractive index, have been well-characterized and documented by chemical suppliers like Sigma-Aldrich [].

Potential Applications:

While the specific scientific research applications of 4-Chlorobutyrophenone are limited, its chemical structure holds potential for further investigation in various fields:

  • Intermediate in Organic Synthesis: The presence of a ketone and a chloro functional group makes 4-Chlorobutyrophenone a potential intermediate for the synthesis of more complex organic molecules. These molecules could have diverse applications in various fields, including pharmaceuticals, materials science, and agrochemicals [].
  • Biomedical Research: The ketone group in 4-Chlorobutyrophenone may allow it to interact with biological molecules like enzymes or receptors. However, further research is needed to explore its potential as a lead compound for drug discovery or other biomedical applications.

Current Research Landscape:

Despite its potential, 4-Chlorobutyrophenone is not a widely studied compound in current scientific research. A search for relevant publications on major academic databases like PubMed yields a limited number of studies, suggesting that further research is needed to explore its full potential in various scientific applications [].

4-Chlorobutyrophenone is an organic compound with the molecular formula C10H11ClO and a molecular weight of approximately 182.65 g/mol. It is a ketone characterized by the presence of a chlorobenzene ring attached to a butyrophenone moiety. The compound is often utilized in various chemical syntheses and has garnered attention for its potential biological activities.

, including:

  • Nucleophilic Substitution: The chlorine atom in the compound can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Reduction Reactions: It can undergo reduction to form corresponding alcohols or other functional groups.
  • Condensation Reactions: It can react with amines or other nucleophiles to form imines or amides.

These reactions make 4-Chlorobutyrophenone a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 4-Chlorobutyrophenone:

  • Friedel-Crafts Acylation: This method involves the acylation of chlorobenzene using butyryl chloride in the presence of a Lewis acid catalyst.
  • Grignard Reaction: The compound can also be synthesized via the reaction of 4-chlorobenzophenone with butyric acid derivatives under controlled conditions.
  • Direct Chlorination: Chlorination of butyrophenone can yield 4-Chlorobutyrophenone, although this method may require careful control of reaction conditions to avoid over-chlorination.

These methods highlight the compound's accessibility for further research and application .

4-Chlorobutyrophenone finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
  • Chemical Research: Utilized in laboratories for synthesizing other organic compounds.
  • Agricultural Chemicals: Investigated for potential use as a pesticide or herbicide due to its biological activity.

These applications underscore its importance in both industrial and research settings .

Studies on 4-Chlorobutyrophenone have focused on its interactions with various biological systems:

  • Dopamine Receptor Binding: Research has shown that it binds effectively to dopamine receptors, suggesting potential antipsychotic properties.
  • Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways, warranting further investigation into its therapeutic uses.

These interactions highlight the compound's potential significance in drug development and therapeutic applications .

Several compounds are structurally similar to 4-Chlorobutyrophenone, each possessing unique properties:

Compound NameMolecular FormulaKey Features
4-Chloro-4'-fluorobutyrophenoneC10H10ClFContains fluorine; potentially different biological activity.
4'-tert-Butyl-4-chlorobutyrophenoneC13H17ClOFeatures a tert-butyl group; may exhibit altered solubility and reactivity.
ButyrophenoneC10H10OLacks chlorine; serves as a simpler analog with different reactivity.

These comparisons illustrate how structural modifications can lead to variations in biological activity and chemical behavior, emphasizing the uniqueness of 4-Chlorobutyrophenone within this group .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4981-63-9

Wikipedia

1-(4-chlorophenyl)butan-1-one

Dates

Modify: 2023-08-15

Explore Compound Types